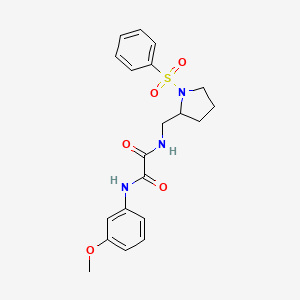
N1-(3-methoxyphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-methoxyphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, also known as MPPO, is a chemical compound that has gained attention in scientific research for its potential as a therapeutic agent. MPPO is a member of the oxalamide family, which is known for its diverse biological activities.
Aplicaciones Científicas De Investigación
Orexin Receptor Antagonism in Compulsive Eating
Research indicates that certain chemical compounds, including N1-(3-methoxyphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, may influence the orexin system, which is involved in various physiological processes such as feeding, arousal, stress, and drug abuse. In a study by Piccoli et al. (2012), the effects of various orexin receptor (OXR) antagonists, including SB-649868, were evaluated in a binge eating (BE) model in rats. The study found that antagonism at the OX1R (Orexin 1 Receptor) significantly reduced compulsive eating behavior for highly palatable food without affecting standard food pellet intake, highlighting the potential of selective OX1R antagonism as a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Pharmacokinetic Studies in Chemotherapy
Compounds related to N1-(3-methoxyphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, such as TZT-1027, have been studied for their pharmacokinetic properties and potential use in chemotherapy. Two studies published in 2005 focused on TZT-1027, a cytotoxic dolastatin 10 derivative known for inhibiting microtubule assembly. These studies aimed to determine the maximum tolerated dose, dose-limiting toxicities, and to assess the pharmacokinetics of TZT-1027 when administered to patients with advanced solid tumors. The findings indicated a potential for using TZT-1027 in high-dose chemotherapy, highlighting the importance of understanding the pharmacokinetics for optimizing therapeutic outcomes and minimizing side effects (De Jonge et al., 2005; De Jonge et al., 2005).
Molecular Structure Analysis
The molecular structure and conformation of compounds structurally related to N1-(3-methoxyphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide have been subjects of research due to their potential biological activities. Banerjee et al. (2002) studied the crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, synthesized as a potential antineoplastic agent. The study provided insights into the molecular conformation and interactions within the crystal structure, contributing to the understanding of the compound's biological activities and its potential in drug development (Banerjee et al., 2002).
Propiedades
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(3-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-28-17-9-5-7-15(13-17)22-20(25)19(24)21-14-16-8-6-12-23(16)29(26,27)18-10-3-2-4-11-18/h2-5,7,9-11,13,16H,6,8,12,14H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTNVBCYJZHQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-methoxyphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2647580.png)
![N-(2-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2647581.png)
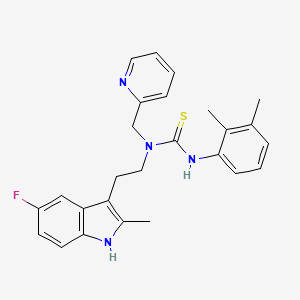
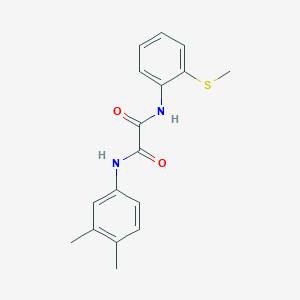


![6-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-indole-2-carboxamide](/img/structure/B2647590.png)
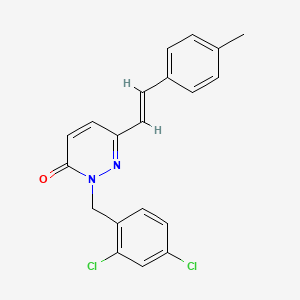


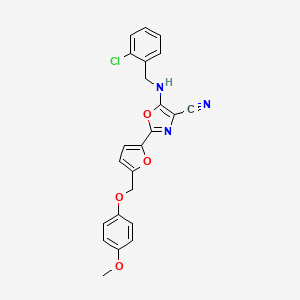
![N-(1-cyano-1-methylpropyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2647598.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)